molecular formula C18H20N4O B6500199 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide CAS No. 862810-13-7

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide

Cat. No. B6500199
CAS RN: 862810-13-7
M. Wt: 308.4 g/mol
InChI Key: VXKVLZMWHBSBRZ-UHFFFAOYSA-N
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Description

“N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide” is a chemical compound with the molecular formula C17H18N4O2 . It is a type of fused nitrogen-bridged heterocyclic compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been well studied in the past decade . The synthesis often involves metal-free direct synthesis protocols, which are environmentally friendly .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a type of fused nitrogen-bridged heterocyclic compound . The molecular weight of the compound is 310.35 g/mol .


Chemical Reactions Analysis

The formation of imidazo[1,2-a]pyrimidines often involves the formation of an imine intermediate, followed by the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.35 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The topological polar surface area is 68.5 Ų .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyrimidine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Breast Cancer Treatment

Imidazopyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyrimidines have also been used in the development of sensors . Their unique properties make them suitable for this application .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrimidines have been used as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in scientific research .

Antibacterial Agents

These heterocycles have found diverse pharmacological applications as antibacterial agents . Their unique structure allows them to effectively inhibit the growth of bacteria .

Antifungal Agents

Imidazo[1,2-a]pyrimidines have also been used as antifungal agents . They have shown significant potential in inhibiting the growth of various fungi .

Cardiovascular Treatment

Imidazo[1,2-a]pyrimidines have been evaluated for their potential in cardiovascular treatment . They have shown promise in treating various cardiovascular diseases .

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKVLZMWHBSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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